3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is classified as an aniline derivative and a boronic ester. Its molecular formula is , with a molecular weight of approximately 249.12 g/mol. The compound's IUPAC name is 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. It is commercially available from various suppliers such as AChemBlock and BenchChem .
The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
The molecular structure of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be characterized by the following details:
The presence of both the methoxy and boronic ester groups contributes to its unique reactivity profile in organic synthesis.
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several types of chemical reactions:
The mechanism of action for 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to participate in various chemical reactions due to the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles. Additionally:
Here are some key physical and chemical properties of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 249.12 g/mol |
IUPAC Name | 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI Key | SGDTZTPOTICSSB-UHFFFAOYSA-N |
Canonical SMILES | NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC(OC)=C1 |
These properties indicate that the compound is a solid at room temperature and has specific reactivity based on its functional groups .
The scientific applications of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0